molecular formula C21H21NO3 B376506 N-(4-methylphenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide CAS No. 380645-90-9

N-(4-methylphenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide

Cat. No.: B376506
CAS No.: 380645-90-9
M. Wt: 335.4g/mol
InChI Key: JKSZFINGGMQNNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-methylphenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide” is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a 4-methylphenyl group and a tetrahydrodibenzofuran moiety linked through an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-methylphenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide” typically involves the following steps:

    Formation of the Tetrahydrodibenzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-Methylphenyl Group: This step may involve electrophilic aromatic substitution or other suitable methods to attach the 4-methylphenyl group to the core structure.

    Acetamide Formation:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the aromatic ring.

    Reduction: Reduction reactions can occur at the acetamide group or other functional groups present in the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of “N-(4-methylphenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-2-(2,3-dihydrobenzofuran-2-yloxy)acetamide
  • N-(4-methylphenyl)-2-(dibenzofuran-2-yloxy)acetamide
  • N-(4-methylphenyl)-2-(tetrahydronaphthofuran-2-yloxy)acetamide

Uniqueness

“N-(4-methylphenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide” is unique due to the presence of the tetrahydrodibenzofuran moiety, which may impart distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in the design of new materials or therapeutic agents with specific desired properties.

Properties

CAS No.

380645-90-9

Molecular Formula

C21H21NO3

Molecular Weight

335.4g/mol

IUPAC Name

N-(4-methylphenyl)-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)acetamide

InChI

InChI=1S/C21H21NO3/c1-14-6-8-15(9-7-14)22-21(23)13-24-16-10-11-20-18(12-16)17-4-2-3-5-19(17)25-20/h6-12H,2-5,13H2,1H3,(H,22,23)

InChI Key

JKSZFINGGMQNNL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC3=C(C=C2)OC4=C3CCCC4

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC3=C(C=C2)OC4=C3CCCC4

Origin of Product

United States

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